molecular formula C20H20N4O2S B2636272 N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946325-55-9

N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2636272
CAS No.: 946325-55-9
M. Wt: 380.47
InChI Key: FUYYJRZENKSBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features an acetamide backbone with two key substituents:

  • N-(2,6-dimethylphenyl): A bulky aromatic group providing steric hindrance and lipophilicity.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-7-6-8-14(2)18(13)23-17(25)11-16-12-27-20(22-16)24-19(26)21-15-9-4-3-5-10-15/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYYJRZENKSBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 2,6-dimethylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The thiazole ring and phenylcarbamoyl group are believed to play crucial roles in its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural Differences :
    • Thiazole substitution at position 2 vs. position 4 in the target compound.
    • Dichlorophenyl group vs. dimethylphenyl group in the target.
  • Crystallography :
    • Dihedral angle between dichlorophenyl and thiazole rings: 79.7°, indicating significant twist .
    • Intermolecular N–H⋯N hydrogen bonds stabilize 1-D chains .
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural Differences: Diphenylacetamide core vs. mono-dimethylphenyl in the target. Thiazole substitution at position 2 vs. position 3.
  • Crystallography :
    • Dihedral angles between acetamide and phenyl rings: 75.79°–81.85°, with additional C–H⋯π interactions .

Substituent Variations in Acetamide Derivatives

BAY 57-1293 (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide) ()
  • Key Differences :
    • Sulfamoyl group (-SO₂NH₂) vs. phenylcarbamoyl (-NH-C(=O)-NH-Ph) in the target.
    • Pyridinyl substituent enhances metal coordination ability.
  • Biological Activity : Potent herpes helicase-primase inhibitor; sulfamoyl group critical for enzyme interaction .
ASP2151 (Amenamevir) ()
  • Key Differences :
    • Oxadiazole ring replaces thiazole.
    • Tetrahydrothiopyran moiety increases rigidity.
  • Pharmacokinetics : Enhanced bioavailability due to oxadiazole’s metabolic stability .

Agrochemical Acetamides ()**

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structural Differences :
    • Chloro and methoxymethyl groups vs. dimethylphenyl and thiazole-carbamoyl in the target.
  • Application : Herbicide targeting plant acetyl-CoA carboxylase; chloro group essential for activity .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
  • Key Feature : Propoxyethyl chain improves soil mobility .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Rf Value (TLC) Key Functional Groups (IR) Source
Target Compound Not Reported Not Reported Thiazole C=N, Amide C=O, NH -
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 489–491 - 3270 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O)
BAY 57-1293 Not Reported - Sulfonamide S=O, Thiazole C=N
Alachlor 66–69 - Chloro C–Cl, Amide C=O

Key Findings and Implications

  • Thiazole Position Matters : Substitution at position 4 (target) vs. 2 () alters dihedral angles and hydrogen-bonding networks, impacting crystal packing and solubility .
  • Functional Group Trade-offs: Sulfamoyl (BAY 57-1293) vs. phenylcarbamoyl (target) groups dictate enzyme specificity; the latter may enhance hydrogen-bond donor capacity .
  • Agrochemical vs. Pharmaceutical Design : Chloroacetamides () prioritize electrophilic reactivity for herbicide action, while the target’s aromatic substituents suggest receptor-targeted bioactivity.

Biological Activity

The compound N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a member of the thiazole and amide compound family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula for this compound is C17H20N4OC_{17}H_{20}N_4O with a molecular weight of approximately 304.37 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various thiazole derivatives, including those similar to this compound. For instance, compounds with structural similarities have been evaluated against several cancer cell lines using MTS cytotoxicity assays. The results indicated significant inhibition of cell proliferation in lung cancer cell lines A549 and HCC827, suggesting that modifications in the thiazole structure can enhance antitumor efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a potential application in treating bacterial infections .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways essential for cancer cell survival and proliferation. For example, some thiazole derivatives have been shown to interact with DNA, disrupting replication processes .

Summary of Biological Activities

Activity TypeAssay MethodCell Line/OrganismIC50 (µM)Reference
AntitumorMTS CytotoxicityA5496.26
HCC8276.48
AntimicrobialDisk DiffusionE. coli15
S. aureus10

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of thiazole derivatives similar to this compound, researchers treated A549 lung cancer cells with various concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.

Case Study 2: Antimicrobial Assessment

A separate study focused on the antimicrobial properties of related compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.